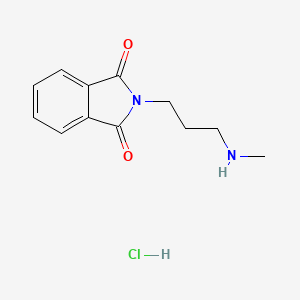

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride

Description

Chemical Structure: The compound consists of an isoindoline-1,3-dione core substituted with a 3-(methylamino)propyl group and a hydrochloride counterion. Its molecular formula is C₁₁H₁₃ClN₂O₂ (MW: 240.69 g/mol) .

For example, potassium phthalimide salts are often reacted with alkyl halides or epoxides under basic conditions, as seen in the preparation of boronate-containing analogs .

Applications: Isoindoline-dione derivatives are widely explored as intermediates in pharmaceuticals, polymer synthesis, and organocatalysis.

Properties

IUPAC Name |

2-[3-(methylamino)propyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-13-7-4-8-14-11(15)9-5-2-3-6-10(9)12(14)16;/h2-3,5-6,13H,4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDKXJVFDUEDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C(=O)C2=CC=CC=C2C1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733695 | |

| Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861018-76-0 | |

| Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired isoindoline-1,3-dione scaffold.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Hydrochloride Salt vs. Free Amine : The hydrochloride form (target compound) offers improved aqueous solubility compared to the free amine (CAS 4773-14-2), critical for pharmaceutical formulations .

- Aromatic Substitutents : Derivatives with methoxybenzyl or indole groups (e.g., ) exhibit larger molecular weights and altered electronic properties, which may influence receptor binding or metabolic pathways .

Physicochemical Properties

- Melting Points : Boronate derivatives (e.g., 102–104°C for 3d) and hydroxyalkyl analogs (e.g., 170–173°C for 3b) show significant variability due to substituent polarity and crystallinity .

- Solubility : The hydrochloride salt form of the target compound is expected to exhibit higher water solubility than neutral analogs like 2-(3-hydroxypropyl)isoindoline-1,3-dione .

Biological Activity

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the isoindoline-1,3-dione family, characterized by a bicyclic structure that includes a dione functional group. Its molecular formula is , and it is often studied in various derivatives for enhanced biological properties.

Biological Activity Overview

The biological activity of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various pathogens, particularly mycobacteria. For instance, secondary amino-substituted isoindoline-1,3-diones have shown promising anti-mycobacterial properties comparable to established drugs like ethionamide and cephalexin. The minimum inhibitory concentration (MIC) was reported to be as low as 12.5 μg/mL against Mycobacterium tuberculosis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 2-(3-(Methylamino)propyl)isoindoline-1,3-dione | 12.5 | M. tuberculosis |

| Ethionamide | 10 | M. tuberculosis |

| Cephalexin | 15 | M. tuberculosis |

2. Anticancer Activity

Isoindoline derivatives have been explored for their anticancer potential due to their ability to inhibit specific cellular pathways involved in tumor growth. Studies indicate that these compounds can act as histone deacetylase inhibitors, which are crucial in cancer therapy . The structure-activity relationship (SAR) has been extensively studied to optimize these effects.

The mechanism through which 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes critical for pathogen survival.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at various phases, leading to apoptosis.

- Immune Modulation : Some studies suggest its role in modulating immune responses, particularly in enhancing the efficacy of immune checkpoint inhibitors .

Case Studies

Several case studies highlight the biological activity of isoindoline derivatives:

Case Study 1: Anti-mycobacterial Activity

A study evaluated a series of isoindoline derivatives for their anti-mycobacterial activity against resistant strains of Mycobacterium leprae and M. tuberculosis. The derivatives exhibited varying degrees of efficacy, with some showing significant potency at low concentrations .

Case Study 2: Anticancer Properties

In another investigation focused on the anticancer effects of isoindoline derivatives, researchers synthesized multiple compounds and tested them against various cancer cell lines. Results indicated that certain derivatives led to a marked decrease in cell viability at concentrations as low as 5 μM .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride with high purity?

Answer:

A robust synthesis protocol involves coupling isoindoline-1,3-dione derivatives with 3-(methylamino)propyl intermediates under controlled conditions. Key steps include:

- Stepwise functionalization : Use tert-butyloxycarbonyl (Boc) protection for the methylamino group to prevent side reactions during coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing transition states .

- Purification : Employ gradient elution in reverse-phase HPLC to isolate the hydrochloride salt, monitoring pH to ensure protonation of the amine group .

- Validation : Confirm purity via LC-MS (>98%) and characterize using H/C NMR, ensuring absence of unreacted intermediates .

Basic: How can researchers design experiments to optimize reaction yields for this compound?

Answer:

Use statistical Design of Experiments (DoE) to systematically evaluate variables:

- Factors : Temperature (40–80°C), solvent ratio (DMF:H₂O), and catalyst loading (0.1–1.0 mol%) .

- Response surface methodology (RSM) : Identify interactions between variables; for example, higher temperatures may reduce reaction time but increase byproduct formation .

- Validation : Replicate optimal conditions (e.g., 60°C, 0.5 mol% catalyst) in triplicate to confirm reproducibility (±5% yield deviation) .

Advanced: What computational tools are suitable for modeling the reaction mechanism of this compound’s synthesis?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces, identifying intermediates and transition states (e.g., nucleophilic attack of the amine on the isoindoline-dione carbonyl) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics using GROMACS, focusing on solvation dynamics of polar intermediates .

- Machine learning : Train models on reaction datasets (e.g., USPTO) to predict optimal catalyst systems or side reaction risks .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

Answer:

- Hypothesis testing : Compare experimental NMR with simulated spectra (via ACD/Labs or MestReNova) to assign ambiguous signals. For example, a downfield shift at δ 3.2 ppm may indicate residual solvent coordination .

- Isotopic labeling : Synthesize a N-labeled analog to resolve overlapping amine proton signals in H NMR .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the methylamino group and propyl chain .

Advanced: What strategies are effective for analyzing environmental impacts or degradation pathways of this compound?

Answer:

- Fate and transport modeling : Apply EPI Suite to estimate biodegradation half-life (e.g., using BIOWIN3) and prioritize metabolites for toxicity screening .

- High-resolution mass spectrometry (HRMS) : Identify photodegradation products under UV exposure (e.g., isoindoline ring cleavage products) .

- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess acute/chronic toxicity of degradation intermediates .

Basic: What are the critical parameters for ensuring stability during storage of the hydrochloride salt?

Answer:

- Moisture control : Store under inert gas (argon) with desiccants (silica gel) to prevent hydrolysis of the amine hydrochloride .

- Temperature : Long-term stability requires storage at −20°C; monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Analytical checks : Perform periodic Karl Fischer titration to verify moisture content (<0.1% w/w) .

Advanced: How can researchers integrate this compound into polymeric or supramolecular systems for drug delivery applications?

Answer:

- Covalent conjugation : Use EDC/NHS chemistry to graft the compound onto PLGA nanoparticles, optimizing molar ratios (1:2:1, compound:EDC:NHS) to control loading efficiency .

- Non-covalent encapsulation : Employ cyclodextrin inclusion complexes (β-CD) to enhance aqueous solubility; characterize via phase-solubility diagrams .

- In vitro release : Use dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4) to profile release kinetics, correlating with Higuchi diffusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.